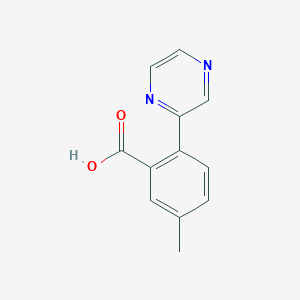

5-Methyl-2-(pyrazin-2-yl)benzoic acid

Description

5-Methyl-2-(pyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a pyrazine ring at the 2-position of the benzene core. This structural arrangement confers unique physicochemical and pharmacological properties. The compound has been prominently utilized in pharmaceutical research, particularly in the synthesis of heteroaryl derivatives targeting orexin receptors (OX1R) for positron emission tomography (PET) ligand development . Its crystalline form and sodium salt derivatives have also been characterized for stability and solubility, underscoring its versatility in drug formulation .

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-methyl-2-pyrazin-2-ylbenzoic acid |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-3-9(10(6-8)12(15)16)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,16) |

InChI Key |

QRGPXIQNRDVPBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CN=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Position and Electronic Effects :

- Pyrazine vs. Pyrimidine : The pyrazine ring (two nitrogen atoms at 1,4-positions) in this compound introduces stronger electron-withdrawing effects compared to pyrimidine (nitrogens at 1,3-positions). This difference influences acidity (lower pKa for pyrazine derivatives) and binding affinity in receptor-targeted applications .

- Sulfonyl vs. Heteroaryl Groups : The 3-methylsulfonylphenyl substituent in the sulfonyl derivative () increases hydrophilicity and may improve aqueous solubility compared to the lipophilic pyrazine analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.